![molecular formula C16H20F2O2 B14281798 4-[2-(4-Ethoxy-2,3-difluorophenyl)ethyl]cyclohexan-1-one CAS No. 126163-34-6](/img/structure/B14281798.png)
4-[2-(4-Ethoxy-2,3-difluorophenyl)ethyl]cyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(4-Ethoxy-2,3-difluorophenyl)ethyl]cyclohexan-1-one is an organic compound characterized by its unique structure, which includes a cyclohexanone ring substituted with an ethoxy-difluorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Ethoxy-2,3-difluorophenyl)ethyl]cyclohexan-1-one typically involves the reaction of 4-ethoxy-2,3-difluorobenzene with cyclohexanone under specific conditions. The reaction may require the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclohexanone, facilitating the nucleophilic attack on the benzene derivative. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the process may be optimized to include continuous flow reactors to enhance reaction efficiency and yield. Catalysts such as palladium or nickel complexes might be employed to facilitate the coupling reactions, and the use of automated systems can ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-(4-Ethoxy-2,3-difluorophenyl)ethyl]cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: The ethoxy and difluoro groups on the benzene ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
4-[2-(4-Ethoxy-2,3-difluorophenyl)ethyl]cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-[2-(4-Ethoxy-2,3-difluorophenyl)ethyl]cyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and difluoro groups on the benzene ring can enhance the compound’s binding affinity and specificity towards these targets. The cyclohexanone moiety may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects through various pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-Ethoxy-2,3-difluorophenyl)-4’-pentyl-1,1’-bi(cyclohexyl)
- 3,4-Difluorophenylboronic acid
Uniqueness
4-[2-(4-Ethoxy-2,3-difluorophenyl)ethyl]cyclohexan-1-one is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
126163-34-6 |
|---|---|
Molekularformel |
C16H20F2O2 |
Molekulargewicht |
282.32 g/mol |
IUPAC-Name |
4-[2-(4-ethoxy-2,3-difluorophenyl)ethyl]cyclohexan-1-one |
InChI |
InChI=1S/C16H20F2O2/c1-2-20-14-10-7-12(15(17)16(14)18)6-3-11-4-8-13(19)9-5-11/h7,10-11H,2-6,8-9H2,1H3 |
InChI-Schlüssel |
YYBGFEIOFRSDFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C(=C(C=C1)CCC2CCC(=O)CC2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



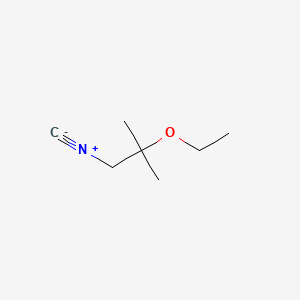
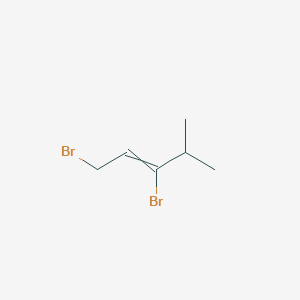

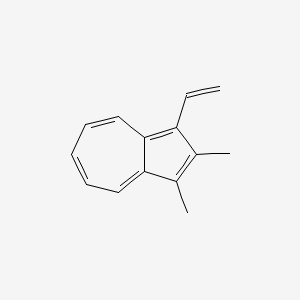
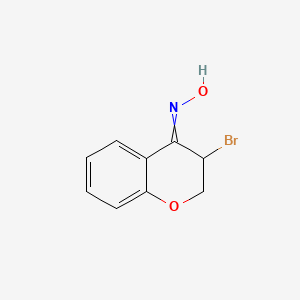
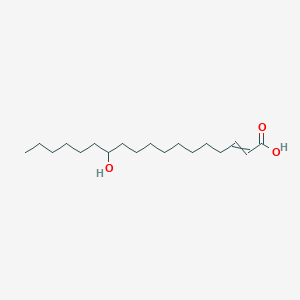
![1,3-Bis[4-(propan-2-yl)phenoxy]propan-2-ol](/img/structure/B14281762.png)
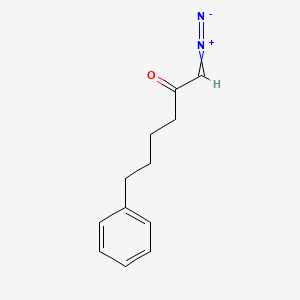
![4-{[(2-Methoxypropan-2-yl)oxy]methyl}-2,2-dimethyl-1,3-dioxolane](/img/structure/B14281768.png)
![4,5-Diphenylpyrrolo[2,3-c]pyrazol-3-amine](/img/structure/B14281771.png)
![Phenol, 2-[[[(2-hydroxyphenyl)methyl]imino]methyl]-6-methoxy-](/img/structure/B14281776.png)
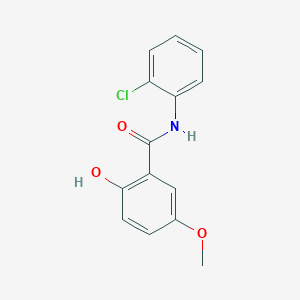
![{[(Hex-3-en-1-yl)oxy]methyl}benzene](/img/structure/B14281784.png)
